![molecular formula C8H16ClNO B1486213 3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride CAS No. 2204562-55-8](/img/structure/B1486213.png)
3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride
Overview
Description
“3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride” is a compound that contains a cyclobutanol ring and a cyclopropylmethyl group attached to an amino group . Cyclobutanol is a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered cyclobutanol ring with a three-membered cyclopropyl group and an amino group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(cyclopropylmethylamino)cyclobutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-3-7(4-8)9-5-6-1-2-6;/h6-10H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMWNIALXFYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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